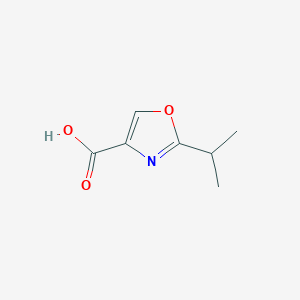

2-Isopropyloxazole-4-carboxylic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-propan-2-yl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4(2)6-8-5(3-11-6)7(9)10/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFLNLHKYIYMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153180-21-3 | |

| Record name | 2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Isopropyloxazole 4 Carboxylic Acid and Its Analogs

Regiocontrolled Synthesis Approaches for Oxazole-4-carboxylic Acid Scaffolds

The precise control of substituent placement on the oxazole (B20620) ring is crucial for the synthesis of target molecules with desired properties. Regiocontrolled synthesis of oxazole-4-carboxylic acid scaffolds often involves the strategic construction of the heterocyclic ring from acyclic precursors.

One established method involves the reaction of an appropriate isocyanoacetate with an acylating agent. For instance, the reaction of ethyl isocyanoacetate with an acid chloride or anhydride (B1165640) in the presence of a base can yield 5-substituted-oxazole-4-carboxylates. The regioselectivity is dictated by the nature of the reactants and reaction conditions.

Recent advancements have focused on developing more direct and versatile methods. A highly efficient approach for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed. acs.orgnih.gov This method utilizes a stable triflylpyridinium reagent to activate the carboxylic acid, which then reacts with an isocyanoacetate. acs.orgnih.gov This transformation proceeds through an in situ generated acylpyridinium salt and demonstrates broad substrate scope and good functional group tolerance. acs.orgnih.gov

Another regioselective strategy involves the lithiation of oxazoles followed by reaction with an electrophile. For example, lithiation of certain oxazoles with n-butyllithium (n-BuLi) and subsequent bromination can introduce a bromine atom at a specific position, which can then be further functionalized. sci-hub.se The choice of protecting groups and the position of existing substituents on the oxazole ring can direct the regioselectivity of these reactions. sci-hub.se

Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles represents an innovative approach to synthesizing oxazole-4-carboxylates. nih.gov Under specific thermal conditions, this reaction can lead to the formation of methyl oxazole-4-carboxylates. nih.gov This method provides a pathway to oxazole-4-carboxylic acid derivatives through a controlled rearrangement of an isoxazole (B147169) precursor. nih.gov

Table 1: Comparison of Regiocontrolled Synthesis Approaches

| Method | Key Reagents | Advantages | Limitations |

| Isocyanoacetate & Acylating Agent | Ethyl isocyanoacetate, acid chloride/anhydride, base | Well-established, good yields for certain substrates | May require pre-activation of the carboxylic acid |

| Direct from Carboxylic Acids | Carboxylic acid, triflylpyridinium reagent, isocyanoacetate | High efficiency, broad scope, good functional group tolerance acs.orgnih.gov | Requires a stoichiometric amount of the activating reagent acs.orgnih.gov |

| Lithiation-Bromination | Oxazole, n-BuLi, Brominating agent | High regioselectivity for certain substrates sci-hub.se | Requires cryogenic temperatures and inert atmosphere |

| Fe(II)-catalyzed Isomerization | 4-Acyl-5-methoxyisoxazole, Fe(II) catalyst | Novel transformation, controlled rearrangement nih.gov | Substrate scope may be limited |

Expedient Syntheses of 5-Substituted Oxazole-4-carboxylic Acid Esters and Subsequent Hydrolysis to the Acid

The synthesis of 5-substituted oxazole-4-carboxylic acid esters is a common and practical route to obtaining the corresponding carboxylic acids. These esters serve as stable intermediates that can be purified and subsequently hydrolyzed under controlled conditions.

A widely used method for the synthesis of these esters is the reaction of ethyl isocyanoacetate with various carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones in the presence of a base like sodium hydride. researchgate.net This approach is applicable to a wide range of carboxylic acid derivatives, including aliphatic, aromatic, and heterocyclic ones. researchgate.net

The classical Cornforth synthesis and its modifications are also employed for preparing 5-substituted oxazole-4-carboxylates. sci-hub.se Once the ester is obtained, alkaline hydrolysis is a standard procedure to convert it to the carboxylic acid. While traditional methods used sodium hydroxide (B78521) in methanol, improved yields have been reported using sodium hydroxide in a mixture of tetrahydrofuran (B95107) and water at cooler temperatures, ranging from 0 °C to room temperature. sci-hub.se This modification has been shown to increase the yield of the desired carboxylic acids. sci-hub.se

The stability of the oxazole ring during hydrolysis is a critical consideration. For instance, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov The choice of substituents on the oxazole ring can significantly influence its stability during the hydrolysis step. nih.gov

Table 2: Hydrolysis Conditions for Oxazole-4-carboxylic Acid Esters

| Hydrolysis Reagent | Solvent | Temperature | Yield | Reference |

| NaOH | Methanol | 40 °C | 82% | sci-hub.se |

| NaOH | THF - H₂O | 0 °C to rt | 85–92% | sci-hub.se |

| LiOH | Not specified | Not specified | 65% | nih.gov |

Strategies for Constructing the 2-Isopropyloxazole (B2410333) Moiety

The introduction of the 2-isopropyl group onto the oxazole ring is a key step in the synthesis of 2-isopropyloxazole-4-carboxylic acid. Several strategies can be employed to achieve this, often involving the use of a precursor that already contains the isopropyl group.

One common approach is to start with isobutyryl chloride or isobutyric anhydride as the acylating agent in reactions with an isocyanoacetate. This directly installs the isopropyl group at the 2-position of the oxazole ring during its formation.

Alternatively, a 2-unsubstituted oxazole can be synthesized first, followed by the introduction of the isopropyl group. This can be more challenging due to the reactivity of the oxazole ring. Electrophilic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the oxygen atom. youtube.com However, functionalization at the C2 position can be achieved through lithiation followed by quenching with an appropriate electrophile. For instance, treatment of an oxazole with a strong base like n-butyllithium can generate a 2-lithiooxazole intermediate, which can then react with an isopropyl-containing electrophile such as isopropyl iodide or acetone (B3395972) followed by reduction.

Another strategy involves the use of a building block that already contains the 2-isopropyloxazole fragment. This pre-formed moiety can then be elaborated to introduce the carboxylic acid group at the 4-position.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. researchgate.netrjpn.org This includes using safer solvents, improving energy efficiency, and minimizing waste. atiner.grmdpi.com

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like benzene (B151609) and chlorinated hydrocarbons with greener alternatives such as ethanol, water, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). rjpn.orgmdpi.com

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis, which can lead to faster reactions and higher yields. atiner.gr

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. atiner.gr

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. The use of recyclable catalysts is particularly beneficial. nih.gov

For example, in the direct synthesis of oxazoles from carboxylic acids, the ability to recover and reuse the dimethylaminopyridine (DMAP) base contributes to the cost-effectiveness and reduces waste. acs.orgnih.gov The development of one-pot reactions and multicomponent reactions (MCRs) also aligns with green chemistry principles by reducing the number of synthetic steps and purification processes, thereby saving solvents and energy. nih.gov

By consciously applying these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Transformations and Derivatization of 2 Isopropyloxazole 4 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the oxazole (B20620) ring is the most reactive site for nucleophilic acyl substitution. This allows for the synthesis of various derivatives such as esters and amides, which are fundamental transformations in medicinal and synthetic chemistry.

Esterification Reactions and Derivatives

Esters of 2-Isopropyloxazole-4-carboxylic acid can be readily synthesized through several standard methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This is a reversible equilibrium-driven reaction, and to favor the formation of the ester, the alcohol is often used in excess as the solvent, and water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk

Table 1: Examples of Fischer Esterification Conditions

| Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ (conc.) | Methyl 2-isopropyloxazole-4-carboxylate |

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.commasterorganicchemistry.com

Amide Formation and Derivatives

The conversion of this compound to amides is another crucial transformation. Direct reaction with an amine is generally difficult as the basic amine tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated" using a coupling agent. bath.ac.uk

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like dimethylaminopyridine (DMAP). libretexts.orgnih.gov For instance, the synthesis of various 5-methyl-3-phenylisoxazole-4-carboxamide derivatives has been successfully achieved by reacting the parent carboxylic acid with different aniline (B41778) derivatives using EDC and DMAP in dichloromethane. nih.gov A similar strategy can be applied to this compound.

Another effective method involves the use of titanium tetrachloride (TiCl₄) in pyridine, which facilitates the direct condensation of carboxylic acids and amines to form amides in moderate to excellent yields. nih.gov

Table 2: Reagents for Amide Formation

| Coupling Agent | Amine | Solvent | Product Type |

|---|---|---|---|

| EDC, DMAP | Primary or Secondary Amine | Dichloromethane | 2-Isopropyloxazole-4-carboxamide derivative |

| DCC | Primary or Secondary Amine | Dichloromethane | 2-Isopropyloxazole-4-carboxamide derivative |

The general mechanism for carbodiimide-mediated coupling involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is a good leaving group, which is then readily displaced by the amine nucleophile to form the amide bond. libretexts.org

Other Nucleophilic Acyl Substitutions

Beyond esters and amides, the carboxylic acid group can be converted into other derivatives through nucleophilic acyl substitution. A key transformation is the conversion to an acyl chloride (or carbonyl chloride), which is a highly reactive intermediate. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orguomustansiriyah.edu.iq A patent describes the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride from the corresponding carboxylic acid using bis(trichloromethyl) carbonate (triphosgene) in the presence of a catalyst. google.com

These acyl halides are significantly more reactive than the parent carboxylic acid and can be easily converted into a wide range of other derivatives, including esters (by reaction with alcohols), amides (by reaction with amines), and acid anhydrides (by reaction with a carboxylate salt). uomustansiriyah.edu.iqyoutube.com

Modifications of the Oxazole Ring System

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of rings like benzene (B151609), allowing it to participate in a unique set of reactions. wikipedia.org

Electrophilic aromatic substitution on the oxazole ring generally occurs at the C5 position, which is the most electron-rich. wikipedia.orgsemanticscholar.orgtandfonline.com However, these reactions often require the presence of electron-donating groups on the ring to proceed efficiently. semanticscholar.orgtandfonline.com Given that the carboxylic acid group at C4 is electron-withdrawing, electrophilic substitution on this compound would be challenging.

A more characteristic reaction of oxazoles is their participation as dienes in Diels-Alder reactions. wikipedia.orgtandfonline.compharmaguideline.com This [4+2] cycloaddition typically occurs across the C2 and C5 positions with a suitable dienophile, leading to the formation of bicyclic intermediates that can subsequently rearrange to form substituted pyridines. wikipedia.orgpharmaguideline.com The reactivity in these cycloadditions is enhanced by electron-donating groups on the oxazole ring. pharmaguideline.com Research on a related 2-isopropyl substituted 4-methylidene oxazoline showed that it undergoes a tandem ene/Diels-Alder reaction, suggesting that the 2-isopropyloxazole (B2410333) scaffold is capable of participating in such cycloadditions. nsf.gov

Other potential modifications include ring-opening reactions under strong acidic or basic conditions or metallation at the electron-deficient C2 position using a strong base, which can then be quenched with an electrophile. pharmaguideline.comfirsthope.co.in

Derivatization at the Isopropyl Moiety

The isopropyl group at the 2-position of the oxazole ring consists of saturated sp³-hybridized carbon atoms. This moiety is generally unreactive under the conditions used to modify the carboxylic acid group or the oxazole ring. Transformations at this position, such as free-radical halogenation, would require harsh conditions that would likely be incompatible with the other functional groups present in the molecule. A review of the scientific literature did not yield specific research findings on the derivatization of the isopropyl group of this compound or closely related compounds.

Medicinal Chemistry and Therapeutic Potential of 2 Isopropyloxazole 4 Carboxylic Acid Derivatives

Role of Oxazole (B20620) Derivatives in Drug Discovery and Development

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a significant scaffold in medicinal chemistry due to its diverse biological activities. nih.govnih.govnih.gov This versatile nucleus is present in numerous natural products and synthetic compounds, demonstrating a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic activities. nih.govnih.govnih.govresearchgate.netnih.gov The ability of the oxazole moiety to engage with various enzymes and receptors through non-covalent interactions makes it a valuable component in the design of novel therapeutic agents. nih.govnih.govnih.gov

The structural and electronic properties of the oxazole ring allow for substitution at multiple positions, enabling chemists to fine-tune the pharmacological profile of a molecule to enhance its potency, selectivity, and pharmacokinetic properties. researchgate.net The bioisosteric nature of the oxazole ring, meaning it can substitute other chemical groups with similar properties, further broadens its applicability in drug design. mdpi.commdpi.com Several clinically approved drugs incorporate the oxazole scaffold, highlighting its importance in the development of effective medicines. nih.gov

The development of novel synthetic methodologies has facilitated the creation of diverse libraries of oxazole derivatives, which are then screened for potential therapeutic applications. cymitquimica.com These efforts continue to identify new lead compounds and drug candidates for a variety of diseases.

Identification of 2-Isopropyloxazole-4-carboxylic Acid as a Potential Pharmaceutical Compound

While direct research singling out this compound as a standalone pharmaceutical compound is not extensively documented in publicly available literature, the broader class of 2-substituted-oxazole-4-carboxylic acid derivatives has been identified as a promising area for drug discovery. The general structure, featuring a substituent at the 2-position and a carboxylic acid at the 4-position of the oxazole ring, serves as a key pharmacophore in several therapeutic targets.

A notable example is the discovery of orally active derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1). nih.gov DGAT-1 is a critical enzyme in triglyceride synthesis, making it a target for the treatment of obesity and type 2 diabetes. In this research, the oxazole-4-carboxamide (B1321646) core was a central element of the lead structure, and optimization of the substituents led to the identification of potent and selective inhibitors. nih.gov

Another area where oxazole carboxylic acid derivatives have shown potential is in the development of novel antibacterial agents. Researchers have identified substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids as inhibitors of bacterial serine acetyltransferase (SAT). ijcps.org SAT is an essential enzyme in the biosynthesis of L-cysteine in many bacteria. The carboxylic acid group in these compounds was found to be a crucial structural feature for interacting with the enzyme's active site. ijcps.org Although the core scaffold differs slightly, this discovery underscores the potential of oxazole-based carboxylic acids in targeting infectious diseases.

Design Principles for Oxazole-based Therapeutic Agents

The design of oxazole-based therapeutic agents is guided by several key principles aimed at optimizing the drug-like properties of the molecule. These principles revolve around understanding the structure-activity relationship (SAR), which dictates how chemical structure influences biological activity.

Key Design Considerations:

Substitution Pattern: The positions and nature of substituents on the oxazole ring are critical for determining the compound's interaction with its biological target. researchgate.net For instance, in the development of novel 1,3-oxazole sulfonamides as tubulin polymerization inhibitors, the type of halogenated aniline (B41778) derivative attached to the sulfonamide was found to significantly impact anticancer activity.

Target-Specific Interactions: The design process often begins with an understanding of the target protein's binding site. Molecular modeling and computational tools are used to predict how different oxazole derivatives will fit into the binding pocket and what interactions (e.g., hydrogen bonds, hydrophobic interactions) they will form.

Physicochemical Properties: Medicinal chemists aim to optimize properties such as solubility, lipophilicity (logP), and metabolic stability. These properties influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, the incorporation of a cyclopropyl (B3062369) ring into drug candidates can improve metabolic stability and bioavailability.

Bioisosteric Replacement: The oxazole ring itself can be considered a bioisostere of other heterocycles like thiazole (B1198619) or imidazole. mdpi.com This allows for the modification of a known drug scaffold to improve its properties while maintaining its biological activity.

Synthetic Accessibility: The chosen design must be synthetically feasible. The development of efficient and versatile synthetic routes, such as the van Leusen oxazole synthesis, is crucial for producing a variety of analogs for testing. nih.govcymitquimica.com

A rational drug design strategy often involves a cycle of designing new derivatives based on SAR data, synthesizing these compounds, and then evaluating their biological activity. This iterative process allows for the refinement of the molecular structure to achieve the desired therapeutic profile.

Table 1: Research Findings on Oxazole-Based Compounds

| Compound Class | Therapeutic Target | Key Findings | Reference |

|---|---|---|---|

| 2-Phenyl-5-trifluoromethyloxazole-4-carboxamides | Diacylglycerol acyltransferase-1 (DGAT-1) | Identified potent and selective inhibitors for the potential treatment of obesity and diabetes. Compound 29 showed dose-dependent inhibition of weight gain in rats. | nih.gov |

| (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acids | Bacterial Serine Acetyltransferase (SAT) | Discovered inhibitors with potential as novel antibacterial adjuvants. The carboxylic acid group was crucial for activity. | ijcps.org |

| 1,3-Oxazole sulfonamides | Tubulin | Synthesized novel anticancer agents that inhibit tubulin polymerization. Halogenated aniline derivatives showed the most potent activity. |

Bioisosteric Replacement Strategies Involving the Carboxylic Acid Group

Common Carboxylic Acid Bioisosteres:

Tetrazoles: The 1H-tetrazole ring is one of the most common non-classical bioisosteres of a carboxylic acid. It has a similar pKa and can participate in similar hydrogen bonding interactions. Tetrazoles are often more lipophilic than the corresponding carboxylic acids, which can sometimes improve cell permeability.

Hydroxamic Acids: This functional group can act as a carboxylic acid bioisostere and is known for its metal-chelating properties. researchgate.net

Acylsulfonamides: These are acidic functional groups that can effectively mimic the charge and hydrogen bonding capabilities of a carboxylic acid.

Hydroxyisoxazoles: The 3-hydroxyisoxazole moiety is a planar, acidic heterocycle that has been successfully used as a carboxylic acid surrogate, particularly in the design of neurotransmitter analogs. researchgate.net

Other Acidic Heterocycles: A variety of other five- and six-membered heterocyclic rings containing acidic protons can also serve as bioisosteres for carboxylic acids.

Table 2: Comparison of Carboxylic Acid and Common Bioisosteres

| Functional Group | General Structure | Key Properties | Potential Advantages over Carboxylic Acid |

|---|---|---|---|

| Carboxylic Acid | R-COOH | Acidic, strong hydrogen bond donor/acceptor. | - |

| Tetrazole | R-CN4H | Acidic (similar pKa to carboxylic acid), planar, can form similar interactions. | Increased lipophilicity, potential for improved metabolic stability. |

| Hydroxamic Acid | R-C(=O)NHOH | Acidic, strong metal chelator. | Can introduce new binding interactions. |

| Acylsulfonamide | R-C(=O)NHSO2R' | Acidic, can mimic charge and H-bonding. | May alter solubility and metabolic profile. |

| 3-Hydroxyisoxazole | R-(C3H2NO2) | Acidic, planar heterocycle. | Can offer different substitution patterns and physicochemical properties. |

Biological Activities and Molecular Mechanisms of 2 Isopropyloxazole 4 Carboxylic Acid and Its Analogs

Antimicrobial Activity Studies

Derivatives of oxazole-4-carboxylic acid have been the subject of numerous studies to evaluate their efficacy against a variety of microbial pathogens. These investigations have revealed that structural modifications to the oxazole (B20620) core can lead to compounds with significant antibacterial, antifungal, and anti-biofilm properties.

Analogs of 2-isopropyloxazole-4-carboxylic acid have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a novel compound, 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, extracted from the halophilic bacterium Pseudomonas aeruginosa, has shown potent bioactivity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimum inhibitory concentration (MIC) for this compound was found to be 0.64 µg/mL, and the minimum bactericidal concentration (MBC) was 1.28 µg/mL, indicating strong antibacterial potential. nih.gov

Furthermore, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial properties. While not direct analogs, they share the core concept of a carboxylic acid-functionalized heterocyclic system. Certain compounds in this series displayed good activity against Staphylococcus aureus, with one derivative showing a MIC value of 64 μg/mL. mdpi.com Another analog exhibited activity against Escherichia coli with a MIC of 128 μg/mL. mdpi.com

Studies on macrooxazoles, which are 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from the fungus Phoma macrostoma, also revealed weak to moderate antimicrobial activity. nih.gov In a broader context, various oxazole derivatives have been reviewed for their antibacterial potential, with some showing activity comparable to standard drugs like ampicillin (B1664943) and ciprofloxacin. nih.gov

Table 1: Antibacterial Activity of Selected Oxazole-4-Carboxylic Acid Analogs

| Compound/Analog | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Source |

|---|---|---|---|---|

| 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.64 | 1.28 | nih.gov |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | 64 | - | mdpi.com |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | 128 | - | mdpi.com |

The antifungal potential of oxazole-4-carboxylic acid analogs has also been investigated. The aforementioned macrooxazoles isolated from Phoma macrostoma exhibited weak to moderate antifungal activity. nih.gov A comprehensive review of oxazole derivatives highlights their general antifungal capabilities. nih.gov Additionally, a study on 1,2,4-oxadiazole (B8745197) derivatives, which are structural isomers of oxazoles, demonstrated that some of these compounds exhibit significant antifungal activities against various plant pathogenic fungi, including Rhizoctonia solani and Fusarium graminearum. researchgate.net

Table 2: Antifungal Activity of Selected Oxazole Analogs

| Compound/Analog | Target Fungi | Activity | Source |

|---|---|---|---|

| Macrooxazoles A–D | Various fungi | Weak to moderate | nih.gov |

| 1,2,4-Oxadiazole derivatives (4f, 4q) | Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, Colletotrichum capsica | Significant | researchgate.net |

Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate. Certain analogs of this compound have shown promise in preventing their formation. The macrooxazoles from Phoma macrostoma were found to interfere with the biofilm formation of Staphylococcus aureus. nih.govcymitquimica.com Specifically, at a concentration of 250 µg/mL, these compounds inhibited biofilm formation by 65-79%. nih.gov The known macrocidins also demonstrated moderate activity against preformed S. aureus biofilms, with inhibition percentages of 73-75% at the same concentration. nih.govcymitquimica.com

A novel oxazole derivative, 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, completely inhibited the biomass of MRSA at a concentration of 150 µg/mL and showed 99.84% inhibition of biofilm formation. nih.gov

**Table 3: Anti-biofilm Activity of Oxazole-4-Carboxylic Acid Analogs against *Staphylococcus aureus***

| Compound/Analog | Concentration (µg/mL) | Biofilm Inhibition (%) | Source |

|---|---|---|---|

| Macrooxazole B | 250 | 65 | nih.gov |

| Macrooxazole C | 250 | 75 | nih.gov |

| Macrocidin A | 250 | 79 | nih.govcymitquimica.com |

| Macrocidin Z | 250 | 76 | nih.govcymitquimica.com |

| 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid | 150 | 99.84 | nih.gov |

Anticancer Research and Cytotoxic Effects

The cytotoxic potential of oxazole-4-carboxylic acid analogs against various cancer cell lines has been a significant area of research. A mixture of two macrooxazoles (compounds 2 and 4 in a 1:2 ratio) showed weak cytotoxic activity against tested cancer cell lines with an IC₅₀ of 23 µg/mL. nih.govcymitquimica.com

A series of new 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were synthesized and screened for anticancer activity. One derivative, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, exhibited potent and broad-range cytotoxic activity against 60 human cancer cell lines, with average GI₅₀, TGI, and LC₅₀ values of 5.37 µM, 12.9 µM, and 36 µM, respectively. mdpi.com

Furthermore, oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which incorporate the oxazole ring, have been evaluated as anticancer agents. These compounds have shown inhibitory activity against various kinases involved in cancer progression, such as VEGFR-2, Aurora A kinase, and Janus kinases (JAK1 and JAK2). nih.gov Some of these derivatives displayed better activity than the standard drug 5-fluorouracil (B62378) against the MCF7 breast cancer cell line. nih.gov

Table 4: Cytotoxic Activity of Selected Oxazole-4-Carboxylic Acid Analogs

| Compound/Analog | Cell Line(s) | IC₅₀ / GI₅₀ | Source |

|---|---|---|---|

| Macrooxazoles 2 and 4 (1:2 mixture) | Various cancer cell lines | 23 µg/mL | nih.govcymitquimica.com |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | 60 human cancer cell lines | 5.37 µM (average GI₅₀) | mdpi.com |

| Oxazolo[5,4-d]pyrimidine derivatives (3d, 3e) | MCF7 (breast adenocarcinoma) | More active than 5-fluorouracil | nih.gov |

Antiviral Investigations

While research into the antiviral properties of this compound and its direct analogs is limited, studies on related heterocyclic structures provide some insights. A family of synthetic oxazole-based macrocycles has been identified as being active against SARS-CoV-2. nih.gov Several of these macrocycles showed promising inhibitory properties against the virus in Vero-E6 cells, with one compound exhibiting a virucidal effect of up to 90%. nih.gov

It is important to note that much of the antiviral research has focused on 1,3,4-oxadiazole (B1194373) derivatives, which are structural isomers of oxazoles. These compounds have shown activity against a range of viruses, including dengue virus, influenza virus, and HIV. arkat-usa.orgnih.gov For example, certain 1,3,4-oxadiazole derivatives have been identified as inhibitors of the HIV-1 integrase enzyme. cymitquimica.com

Enzyme Inhibition Assays and Target Identification

The carboxylic acid group in these oxazole derivatives often plays a crucial role in their interaction with biological targets, particularly enzymes. A series of α-keto oxazole inhibitors were found to be potent inhibitors of fatty acid amide hydrolase (FAAH). nih.gov The study revealed that hydrophobic or electron-withdrawing substituents on the C2 side chain generally enhanced the binding affinity of these inhibitors. nih.gov

In another study, substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids were identified as inhibitors of bacterial serine acetyltransferase (SAT), an enzyme involved in L-cysteine biosynthesis. researchgate.net Several of these derivatives were more potent than the initial hit compound, with some showing IC₅₀ values in the low micromolar range. researchgate.net

Furthermore, 5-substituted oxazole-4-carboxylic acid derivatives have been synthesized and shown to have inhibitory activity on blood platelet aggregation. Research on 1,3,4-oxadiazole derivatives has also identified them as inhibitors of dihydrofolate reductase (DHFR) and the fungal enzyme sterol 14α-demethylase (CYP51). arkat-usa.org

Table 5: Enzyme Inhibition by Selected Oxazole-4-Carboxylic Acid Analogs and Related Compounds

| Compound Class/Analog | Target Enzyme | Potency (IC₅₀/Kᵢ) | Source |

|---|---|---|---|

| α-Keto oxazoles | Fatty Acid Amide Hydrolase (FAAH) | As low as 400 pM (for some derivatives) | nih.gov |

| (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acid derivatives | Bacterial Serine Acetyltransferase (SAT) | 11 µM - 21 µM (for some derivatives) | researchgate.net |

| 5-Substituted oxazole-4-carboxylic acid derivatives | Platelet Aggregation | Inhibitory activity observed | |

| 1,3,4-Oxadiazole derivatives | Dihydrofolate Reductase (DHFR) | Inhibitory activity observed | arkat-usa.org |

| 1,3,4-Oxadiazole derivatives | Sterol 14α-demethylase (CYP51) | Mechanism suggested | arkat-usa.org |

Specific Enzyme Targets and Mechanistic Studies

No information is currently available in the public domain regarding the specific enzyme targets of this compound or mechanistic studies elucidating its mode of action.

Enzyme Selectivity Profiles

Without data on its primary enzyme targets, there is no information available on the enzyme selectivity profile of this compound.

Receptor Binding Studies

There are no published receptor binding studies for this compound. Therefore, its affinity and selectivity for any specific receptors are unknown.

Metabolic Pathway Interventions and Investigations

Investigations into the effects of this compound on metabolic pathways have not been reported in the available scientific literature.

An in-depth analysis of the structure-activity and quantitative structure-activity relationships of this compound and its derivatives has revealed critical insights into their potential as biologically active agents. This article elucidates the key structural features necessary for biological potency, the pharmacological impact of substituent modifications, the role of computational analysis, and the correlation between structural variations and interactions with enzymes and receptors.

Computational and Theoretical Investigations of 2 Isopropyloxazole 4 Carboxylic Acid

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding affinity and mode of action.

In studies of oxazole (B20620) and isoxazole (B147169) derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating the nature of ligand-receptor interactions. For instance, various oxazole-containing compounds have been docked against a range of protein targets, including enzymes and receptors implicated in different diseases. These studies reveal that the oxazole ring and its substituents can participate in various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for stable binding. irjweb.com

For example, in a study on oxazole-incorporated naphthyridine derivatives, molecular docking simulations were used to validate their anticancer activity. nih.gov The results indicated that these compounds could fit into the active sites of target proteins, with their interaction energies correlating with their observed biological activities. Similarly, docking studies of 1,3,4-oxadiazole (B1194373) derivatives, which share a heterocyclic core, have been performed against cyclooxygenase (COX) enzymes to explore their anti-inflammatory potential. mdpi.com

While no specific docking studies on 2-isopropyloxazole-4-carboxylic acid have been reported, it is plausible that the carboxylic acid group could form strong hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a protein's active site. The isopropyl group, being hydrophobic, would likely engage in hydrophobic interactions within a nonpolar pocket of the receptor. The oxazole ring itself can participate in π-π stacking or other electrostatic interactions.

Table 1: Representative Molecular Docking Studies of Oxazole and Related Heterocyclic Derivatives This table is illustrative and compiled from data on related compounds, as specific data for this compound is not available in the reviewed literature.

| Compound Class | Protein Target | Key Interactions Observed | Reference |

|---|---|---|---|

| Oxazole-incorporated naphthyridines | Not specified | Good interaction energy and profile | nih.gov |

| 1,3,4-Oxadiazole derivatives | COX-1 and COX-2 | Hydrogen bonding and hydrophobic interactions | mdpi.com |

| Oxazole derivatives | Heme-binding protein of P. gingivalis | Better interaction compared to standard drugs | nih.gov |

| Thiazole-coumarin and thiazole-triazole conjugates | Mpro and ACE2 (SARS-CoV-2) | Excellent interaction with the active site | researchgate.net |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a more dynamic picture of ligand-receptor interactions compared to the static view offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can help to understand the stability of a ligand-protein complex, the role of solvent molecules, and the conformational changes that may occur upon binding.

In the context of oxazole-related compounds, MD simulations have been employed to validate docking results and to gain a deeper understanding of binding mechanisms. For example, MD simulations of thiazole-coumarin and thiazole-triazole conjugates bound to SARS-CoV-2 proteins have confirmed the stability of the docked complexes. researchgate.net A study on the excited-state dynamics of the parent oxazole molecule has also been conducted, providing insights into its photochemical behavior. researchgate.netiaea.org

Table 2: Application of Molecular Dynamics Simulations to Oxazole and Related Compounds This table is illustrative and based on studies of related compounds, as specific data for this compound is not available in the reviewed literature.

| System Studied | Purpose of Simulation | Key Findings | Reference |

|---|---|---|---|

| Parent oxazole | Investigate excited-state decay | Ultrafast ring-opening and ring-closure upon excitation | researchgate.netiaea.org |

| Thiazole-coumarin and thiazole-triazole conjugates with Mpro and ACE2 | Confirm stability of docked complexes | Complexes were found to be stable | researchgate.net |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These calculations can provide information about a molecule's geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors.

For oxazole and its derivatives, quantum chemical calculations have been used to understand their structure-activity relationships. irjweb.com The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are particularly important as they relate to the molecule's reactivity and kinetic stability. irjweb.com A small energy gap generally indicates a more reactive molecule. Other calculated parameters, such as chemical potential, hardness, and electrophilicity index, can further describe a molecule's reactivity. researchgate.net

In the case of this compound, DFT calculations could be used to determine its optimized geometry and electronic properties. The electron-withdrawing nature of the carboxylic acid group and the electron-donating nature of the isopropyl group would influence the charge distribution across the oxazole ring. The calculated HOMO and LUMO energies would provide insights into its potential as an electron donor or acceptor in chemical reactions.

Table 3: Quantum Chemical Parameters Calculated for Heterocyclic Compounds This table presents typical parameters obtained from quantum chemical calculations for related compounds, as specific data for this compound is not available in the reviewed literature.

| Compound Class | Calculated Parameters | Significance | Reference |

|---|---|---|---|

| Thiazole (B1198619) derivatives | EHOMO, ELUMO, Energy gap, Chemical potential, Hardness | Correlate with inhibition efficiency | researchgate.net |

| Quinazoline derivatives | EHOMO, ELUMO, Energy gap, Dipole moment, Electron affinity, Ionization potential | Relate molecular structure to inhibitory efficacy | physchemres.org |

| 2-thiophen-naphtho(benzo)oxazinone derivatives | Electronic, steric, and hydrophobicity descriptors | Elucidate structure-cytotoxicity relationships | nih.gov |

Predictive Modeling for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

Before a compound can be considered a viable drug candidate, its ADMET properties must be evaluated. In silico models have been developed to predict these properties based on a molecule's structure, allowing for the early identification of potential liabilities.

For various heterocyclic compounds, including those with thiazole and oxadiazole cores, ADMET prediction models are routinely used. nih.gov These models can predict parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for toxicity. For example, adherence to "Lipinski's Rule of Five" is often assessed as a preliminary screen for drug-likeness.

For this compound, in silico ADMET prediction would be a critical first step in evaluating its pharmacological potential. Models could predict its likely absorption after oral administration, its distribution throughout the body, its metabolic fate, and its potential for causing adverse effects. This information would be invaluable for guiding any future development of this compound as a therapeutic agent.

Table 4: Commonly Predicted ADMET Properties for Drug-like Molecules This table is illustrative of the types of predictions made for related compounds, as specific data for this compound is not available in the reviewed literature.

| ADMET Parameter | Predicted Property | Significance | Reference |

|---|---|---|---|

| Absorption | Oral bioavailability | Likelihood of absorption from the gut | nih.gov |

| Distribution | Blood-brain barrier penetration | Potential to act on the central nervous system | nih.gov |

| Metabolism | CYP450 inhibition | Potential for drug-drug interactions | |

| Excretion | Renal clearance | How the body eliminates the compound | |

| Toxicity | hERG inhibition, mutagenicity | Potential for cardiac toxicity or cancer risk |

Pre Clinical and Translational Research Aspects

In Vitro Efficacy and Selectivity Studies

In vitro studies have been instrumental in identifying the biological targets of derivatives of the 2-isopropyloxazole-4-carboxylic acid scaffold. A key area of investigation has been their potential as inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme critical in the final step of triglyceride synthesis.

One noteworthy derivative, a 2-phenyl-5-trifluoromethyloxazole-4-carboxamide, has demonstrated potent inhibitory activity against DGAT-1. nih.gov In enzymatic assays, this compound exhibited significant inhibition of DGAT-1. nih.gov Furthermore, its efficacy was confirmed in a cell-based assay using CHO-K1 cells, where it effectively reduced triglyceride formation. nih.gov The selectivity of these derivatives is a crucial aspect of their preclinical profiling, ensuring that their therapeutic effects are not compromised by off-target activities.

Table 1: In Vitro Efficacy of a 2-phenyloxazole-4-carboxamide Derivative

| Assay Type | Target/Cell Line | Metric | Value | Reference |

|---|---|---|---|---|

| Enzyme Assay | DGAT-1 | IC50 | 57 nM | nih.gov |

| Cell-Based Assay | CHO-K1 | EC50 | 0.5 µM | nih.gov |

In Vivo Efficacy Studies of Derivatives

The promising in vitro results of this compound derivatives have led to their evaluation in animal models of disease, particularly for metabolic conditions such as obesity and diabetes. These in vivo studies are critical for assessing the therapeutic potential and oral bioavailability of these compounds.

A significant study involved the oral administration of a potent 2-phenyl-5-trifluoromethyloxazole-4-carboxamide derivative to diet-induced obese (DIO) rats. nih.gov The results of a 21-day efficacy study demonstrated a dose-dependent inhibition of weight gain at various oral doses. nih.gov In addition to its effect on body weight, this derivative also showed improvements in glucose metabolism, as evidenced by an oral glucose tolerance test (OGTT). nih.gov These findings highlight the potential of this class of compounds to address key aspects of the metabolic syndrome. nih.gov

Table 2: In Vivo Efficacy of a 2-phenyloxazole-4-carboxamide Derivative in Diet-Induced Obese Rats

| Study Duration | Doses Administered (p.o., qd) | Key Finding | Reference |

|---|---|---|---|

| 21 days | 0.3, 1, and 3 mg/kg | Dose-dependent inhibition of weight gain | nih.gov |

| Improved glucose tolerance (OGTT) | nih.gov |

Pharmacological Profiling and Mechanism of Action Confirmation

The pharmacological profiling of this compound derivatives has centered on confirming their mechanism of action as DGAT-1 inhibitors. Diacylglycerol acyltransferase-1 is a key enzyme in the metabolic pathway responsible for the synthesis of triglycerides. nih.gov The inhibition of DGAT-1 is a well-recognized therapeutic strategy for the management of obesity and type 2 diabetes. nih.gov

The observed in vivo effects of the derivatives, such as reduced weight gain and improved insulin (B600854) sensitivity, are consistent with the known consequences of DGAT-1 inhibition. nih.gov Mice deficient in DGAT-1 have been shown to be resistant to diet-induced obesity and have improved insulin sensitivity, further supporting the therapeutic rationale for developing inhibitors of this enzyme. nih.gov The preclinical data gathered on the derivatives of this compound strongly suggest that their primary mechanism of action is through the potent and selective inhibition of DGAT-1. nih.gov

Future Directions and Emerging Research Avenues for 2 Isopropyloxazole 4 Carboxylic Acid

Development of Novel Synthetic Routes

The ability to efficiently synthesize diverse libraries of oxazole (B20620) derivatives is paramount for successful drug discovery campaigns. rsc.org Future research will undoubtedly focus on developing more robust, efficient, and environmentally benign synthetic methodologies to access 2-Isopropyloxazole-4-carboxylic acid and its analogues.

Innovations in synthetic chemistry, such as C-H activation, photoredox catalysis, and multicomponent reactions, are poised to revolutionize the construction and functionalization of heterocyclic rings like oxazoles. rsc.org These modern methods offer the potential for more direct and atom-economical routes, minimizing the production of hazardous waste and reducing costs associated with traditional multi-step syntheses. frontiersin.org For instance, developing a one-pot synthesis for 2,4-disubstituted oxazoles from readily available starting materials would significantly accelerate the exploration of the chemical space around this scaffold.

Furthermore, the synthesis of oxazole-containing peptidomimetics and macrocycles presents an exciting frontier. acs.org Incorporating the this compound moiety into larger, more complex molecular architectures could lead to compounds with unique conformational properties and the ability to modulate challenging protein-protein interactions. Research into lithio intermediates has also shown promise for creating substituted oxazoles, which could be adapted for this specific compound. acs.org

Table 1: Comparison of Synthetic Methodologies for Oxazole Derivatives

| Methodology | Description | Potential Advantages for this compound Synthesis |

| Classical Synthesis | Traditional multi-step reactions often involving condensation and cyclization. | Well-established procedures. |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds, avoiding pre-functionalized starting materials. rsc.org | Increased step-economy and reduced waste. |

| Photoredox Catalysis | Utilizes visible light to initiate chemical transformations, enabling novel bond formations under mild conditions. rsc.org | Access to unique reactivity and functional group tolerance. |

| Multicomponent Reactions | Three or more reactants combine in a single operation to form a complex product. rsc.org | High efficiency and rapid generation of molecular diversity. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream, allowing for precise control over reaction parameters. | Improved safety, scalability, and reproducibility. |

Exploration of New Biological Targets and Therapeutic Applications

The oxazole nucleus is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. researchgate.netd-nb.infoijpsonline.com A primary future objective is to identify and validate novel biological targets for this compound and its derivatives, thereby expanding their therapeutic potential.

High-throughput screening of this compound against diverse panels of enzymes and receptors will be a crucial first step. researchgate.net Given the structural motifs present, potential targets could include kinases, proteases, and metabolic enzymes. For example, some oxazole derivatives have been investigated as T-type calcium channel blockers, suggesting a potential role in cardiovascular diseases or neuropathic pain. nih.gov Another study highlighted substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids as inhibitors of bacterial serine acetyltransferase, pointing towards applications as antibacterial adjuvants. nih.gov

Moreover, the carboxylic acid group of the molecule offers a handle for bioisosteric replacement. nih.gov This strategy involves substituting the carboxylic acid with other functional groups that mimic its steric and electronic properties, such as tetrazoles or oxadiazoles, to improve pharmacokinetic properties or to fine-tune target engagement. mdpi.comnih.gov This approach could lead to the discovery of compounds with enhanced potency, selectivity, and drug-like characteristics.

Table 2: Potential Therapeutic Areas for Oxazole-Based Compounds

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Tyrosine kinases, Histone deacetylases (HDACs) ijpsonline.com, Apoptosis-related proteins nih.gov | The oxazole scaffold is a common feature in many anticancer agents. nih.govresearchgate.net |

| Infectious Diseases | Bacterial enzymes (e.g., DNA gyrase) researchgate.net, Viral proteins | The heterocyclic nature of oxazoles allows for interactions with various microbial targets. derpharmachemica.com |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokines | Certain oxazole derivatives have demonstrated anti-inflammatory effects. ijpsonline.com |

| Metabolic Disorders | G-protein coupled receptors (e.g., GPR40) ijpsonline.com, Dipeptidyl peptidase-4 (DPP-4) | Oxazoles are present in some antidiabetic drugs. d-nb.info |

| Neurological Disorders | T-type calcium channels nih.gov, Monoamine oxidase (MAO) | The ability to cross the blood-brain barrier could open up applications in neuroscience. |

Advanced Drug Delivery Systems for Oxazole-based Compounds

The therapeutic success of any drug candidate, including oxazole-based compounds, is contingent not only on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. nih.gov Therefore, the development of advanced drug delivery systems represents a critical area of future research.

For heterocyclic compounds, which can sometimes face challenges with solubility and bioavailability, nanomedicine offers promising solutions. nih.govnih.gov Encapsulating this compound or its derivatives within nanoparticles, liposomes, or micelles could enhance solubility, protect the drug from premature degradation, and enable targeted delivery to diseased tissues, thereby increasing efficacy and reducing off-target side effects. nih.gov

Prodrug strategies are another viable avenue. The carboxylic acid functionality of this compound is an ideal anchor for attaching promoieties that can mask the active drug, improving its absorption and distribution. These promoieties would then be cleaved in vivo by specific enzymes to release the active drug at the desired location.

Integration of Artificial Intelligence and Machine Learning in Oxazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the drug discovery landscape, making the process more efficient and cost-effective. astrazeneca.commednexus.org These powerful computational tools can be leveraged at every stage of the discovery pipeline for oxazole-based compounds.

In the initial phases, AI algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new oxazole scaffolds and predict their potential targets. nih.gov Machine learning models, such as graph neural networks, can be trained to predict the physicochemical properties, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and potential toxicity of virtual compounds, including derivatives of this compound. astrazeneca.comnih.gov This in silico screening allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving significant time and resources. mednexus.org

常见问题

Q. What are the recommended synthetic routes for 2-Isopropyloxazole-4-carboxylic acid, and what key intermediates are involved?

A common approach involves cyclocondensation reactions using α-keto acids or esters with isopropyl-substituted precursors. For example, oxazole rings can be constructed via Hantzsch synthesis, where thioamide derivatives react with α-haloketones. Key intermediates include 2-isopropyl-4-oxazolecarbaldehyde (derived from aldehyde oxidation) and carboxylic acid derivatives. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H and C NMR can confirm the oxazole ring structure and isopropyl substitution pattern (e.g., splitting patterns for methyl groups).

- HPLC/MS : Reverse-phase HPLC with mass spectrometry detects impurities and verifies molecular ion peaks ([M+H]).

- FTIR : Carboxylic acid C=O stretching (~1700 cm) and oxazole ring vibrations (~1600 cm) are diagnostic .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures?

- Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to exploit solubility differences.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates polar byproducts.

- Acid-Base Extraction : Leverage the carboxylic acid’s pH-dependent solubility (e.g., aqueous NaOH for deprotonation, followed by HCl precipitation) .

Q. What safety precautions are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize spills with sodium bicarbonate and collect via inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization.

- Solvent Optimization : High-polarity solvents (DMF, DMSO) may enhance reaction rates but require post-synthesis purification.

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.

- Antimicrobial Screening : Perform broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria.

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?

- Comparative Analysis : Replicate experiments using standardized protocols (e.g., USP guidelines) to isolate variables like solvent purity.

- Advanced Characterization : Employ DSC (differential scanning calorimetry) for precise melting point determination.

- Meta-Analysis : Cross-reference data from peer-reviewed journals and regulatory databases (e.g., PubChem, Sigma-Aldrich) to identify outliers .

Q. What computational approaches aid in predicting the reactivity and stability of this compound?

- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites on the oxazole ring.

- Molecular Dynamics (MD) : Simulate solvation effects and degradation pathways under varying pH/temperature conditions.

- QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with experimental bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。